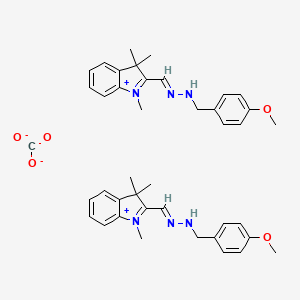
Bis(2-(((p-methoxyphenyl)methylhydrazono)methyl)-1,3,3-trimethyl-3H-indolium) carbonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(2-(((p-methoxyphenyl)methylhydrazono)methyl)-1,3,3-trimethyl-3H-indolium) carbonate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-(((p-methoxyphenyl)methylhydrazono)methyl)-1,3,3-trimethyl-3H-indolium) carbonate typically involves multiple steps. The initial step often includes the preparation of the indole nucleus, followed by the introduction of the p-methoxyphenyl group and the formation of the hydrazono linkage. The final step involves the reaction with carbonate to form the desired compound. Common reagents used in these reactions include p-methoxybenzaldehyde, hydrazine derivatives, and various catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process .
化学反应分析
Types of Reactions
Bis(2-(((p-methoxyphenyl)methylhydrazono)methyl)-1,3,3-trimethyl-3H-indolium) carbonate undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include DDQ for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized indole derivatives, while reduction reactions may produce reduced forms of the compound .
科学研究应用
Bis(2-(((p-methoxyphenyl)methylhydrazono)methyl)-1,3,3-trimethyl-3H-indolium) carbonate has several scientific research applications, including:
作用机制
The mechanism of action of Bis(2-(((p-methoxyphenyl)methylhydrazono)methyl)-1,3,3-trimethyl-3H-indolium) carbonate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
Similar compounds to Bis(2-(((p-methoxyphenyl)methylhydrazono)methyl)-1,3,3-trimethyl-3H-indolium) carbonate include other indole derivatives and compounds with similar structural features, such as:
Aziridines: These compounds are used as building blocks for polyamines and have applications in polymer chemistry.
Piperidine Derivatives: These compounds are important in drug design and have various pharmacological applications.
Pyridazinones: These compounds are studied for their potential as acetylcholinesterase inhibitors and other therapeutic applications.
Uniqueness
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
属性
CAS 编号 |
84100-09-4 |
|---|---|
分子式 |
C41H48N6O5 |
分子量 |
704.9 g/mol |
IUPAC 名称 |
1-(4-methoxyphenyl)-N-[(E)-(1,3,3-trimethylindol-1-ium-2-yl)methylideneamino]methanamine;carbonate |
InChI |
InChI=1S/2C20H23N3O.CH2O3/c2*1-20(2)17-7-5-6-8-18(17)23(3)19(20)14-22-21-13-15-9-11-16(24-4)12-10-15;2-1(3)4/h2*5-12,14H,13H2,1-4H3;(H2,2,3,4) |
InChI 键 |
FZJDCXGDAFKMJY-UHFFFAOYSA-N |
手性 SMILES |
CC1(C(=[N+](C2=CC=CC=C12)C)/C=N/NCC3=CC=C(C=C3)OC)C.CC1(C(=[N+](C2=CC=CC=C12)C)/C=N/NCC3=CC=C(C=C3)OC)C.C(=O)([O-])[O-] |
规范 SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=NNCC3=CC=C(C=C3)OC)C)C.CC1(C2=CC=CC=C2[N+](=C1C=NNCC3=CC=C(C=C3)OC)C)C.C(=O)([O-])[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


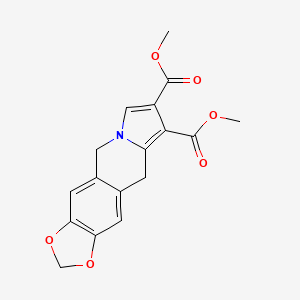

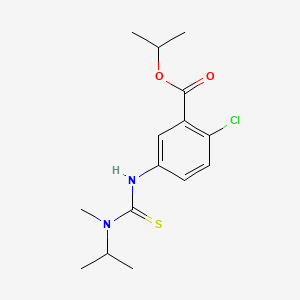


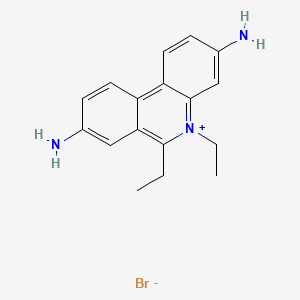
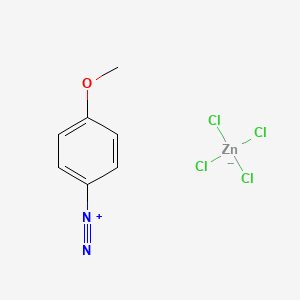
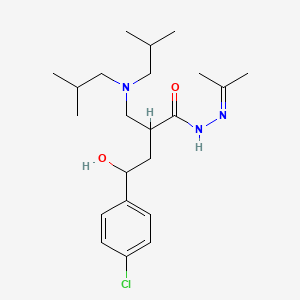

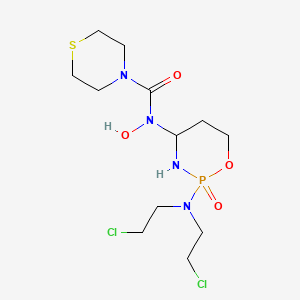

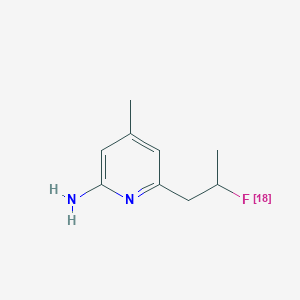
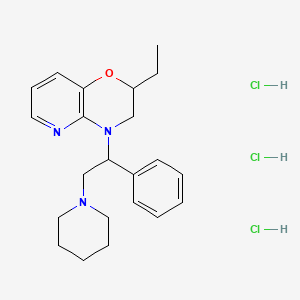
![4-[4-(2-morpholin-4-ylethyl)-2-phenylpyrrolo[1,2-a]benzimidazol-3-yl]benzene-1,2-diol;sulfuric acid](/img/structure/B15182159.png)
